Cas no 73499-84-0 (3,5-Dimethyl-2-hydroxymandelic acid)

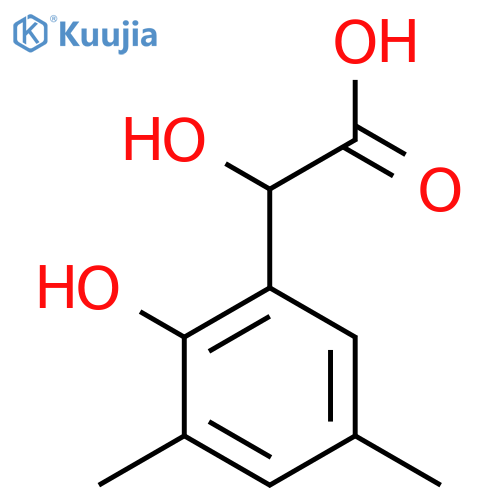

73499-84-0 structure

商品名:3,5-Dimethyl-2-hydroxymandelic acid

CAS番号:73499-84-0

MF:C10H12O4

メガワット:196.199883460999

CID:4942252

3,5-Dimethyl-2-hydroxymandelic acid 化学的及び物理的性質

名前と識別子

-

- 3,5-Dimethyl-2-hydroxymandelic acid

-

- インチ: 1S/C10H12O4/c1-5-3-6(2)8(11)7(4-5)9(12)10(13)14/h3-4,9,11-12H,1-2H3,(H,13,14)

- InChIKey: RCVDMGYTGLNBFG-UHFFFAOYSA-N

- ほほえんだ: OC1C(C)=CC(C)=CC=1C(C(=O)O)O

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 216

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 77.8

3,5-Dimethyl-2-hydroxymandelic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015024413-500mg |

3,5-Dimethyl-2-hydroxymandelic acid |

73499-84-0 | 97% | 500mg |

$815.00 | 2023-09-01 | |

| Alichem | A015024413-1g |

3,5-Dimethyl-2-hydroxymandelic acid |

73499-84-0 | 97% | 1g |

$1564.50 | 2023-09-01 | |

| Alichem | A015024413-250mg |

3,5-Dimethyl-2-hydroxymandelic acid |

73499-84-0 | 97% | 250mg |

$480.00 | 2023-09-01 |

3,5-Dimethyl-2-hydroxymandelic acid 関連文献

-

Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113

-

2. Back matter

-

Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216

-

Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

73499-84-0 (3,5-Dimethyl-2-hydroxymandelic acid) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 68551-17-7(Isoalkanes, C10-13)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 2229223-81-6(5-(2-Phenoxyphenyl)-1,3-oxazolidin-2-one)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量